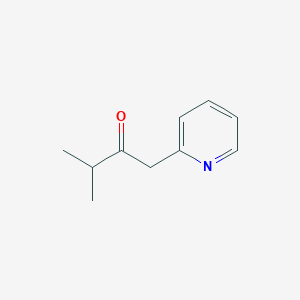![molecular formula C6H3N3O3S B1366994 6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-41-8](/img/structure/B1366994.png)
6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one
描述
6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thienopyrimidine family, which is known for its diverse pharmacological properties. The presence of a nitro group at the 6-position and a pyrimidinone core makes it a valuable scaffold for the development of new therapeutic agents.
作用机制
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
It’s known that some thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity
Biochemical Pathways
Thieno[2,3-d]pyrimidin-4(3h)-ones have been associated with antimycobacterial activity , suggesting they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium species.
Result of Action
Thieno[2,3-d]pyrimidin-4(3H)-ones, including 6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one, have been found to exhibit antimycobacterial activity . Some of these compounds have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
生化分析
Biochemical Properties
6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The interaction with these bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has been studied for its potential to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of cancer cells by interfering with the signaling pathways that regulate cell proliferation and survival . Furthermore, this compound can induce apoptosis, a process of programmed cell death, in certain cancer cell lines, thereby reducing tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing their normal function. For instance, it has been shown to inhibit the activity of cytochrome bd oxidase in Mycobacterium tuberculosis, which is essential for the bacterial respiratory chain . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, making it suitable for long-term studies. It is subject to degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and continuous induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, the risk of adverse effects increases significantly.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . The enzymes involved in these metabolic pathways include cytochrome P450 oxidases, which play a crucial role in the detoxification and elimination of this compound from the body. The metabolites of this compound can also exert biological effects, contributing to its overall pharmacological profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The targeting signals and post-translational modifications that direct this compound to specific compartments are still under investigation. Its presence in the nucleus suggests a role in modulating gene expression and influencing cellular processes at the transcriptional level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one typically involves the construction of the thienopyrimidine core followed by the introduction of the nitro group. One common method includes the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available thiophene derivatives. The process generally includes:
Cyclization: Formation of the thienopyrimidine core.
Nitration: Introduction of the nitro group.
Purification: Crystallization or chromatographic techniques to purify the final product.
化学反应分析
Types of Reactions
6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted thienopyrimidines: Formed by nucleophilic substitution reactions.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitubercular activities.
Medicine: Potential use in the development of new therapeutic agents for treating infectious diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:
6-Ethynylthieno[2,3-D]pyrimidin-4-anilines: Known for their kinase inhibitory activity.
Thieno[2,3-D]pyrimidine-4-carboxylic acids: Studied for their antimicrobial properties.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to other thienopyrimidine derivatives.
属性
IUPAC Name |
6-nitro-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3S/c10-5-3-1-4(9(11)12)13-6(3)8-2-7-5/h1-2H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIINYBBWNXMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480928 | |
| Record name | 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-41-8 | |
| Record name | 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)




